10-(5-(1H-Pyrrol-1-yl)pentyl)acridin-9(10H)-one
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Overview
Description
10-(5-(1H-Pyrrol-1-yl)pentyl)acridin-9(10H)-one is a heterocyclic compound that features both acridine and pyrrole moieties
Preparation Methods
The synthesis of 10-(5-(1H-Pyrrol-1-yl)pentyl)acridin-9(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with acridine and pyrrole derivatives.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or toluene.
Catalysts: Common catalysts used include Lewis acids like aluminum chloride or boron trifluoride.
Industrial Production: For large-scale production, continuous flow reactors may be employed to ensure consistent quality and yield.
Chemical Reactions Analysis
10-(5-(1H-Pyrrol-1-yl)pentyl)acridin-9(10H)-one undergoes various chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acridine moiety, especially in the presence of strong bases like sodium hydride.
Major Products: The major products formed include N-oxides, reduced derivatives, and substituted acridine compounds.
Scientific Research Applications
10-(5-(1H-Pyrrol-1-yl)pentyl)acridin-9(10H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to intercalate with DNA.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism by which 10-(5-(1H-Pyrrol-1-yl)pentyl)acridin-9(10H)-one exerts its effects involves:
Molecular Targets: The compound primarily targets DNA, intercalating between base pairs and disrupting the replication process.
Pathways Involved: It can induce apoptosis in cancer cells by activating the p53 pathway and inhibiting topoisomerase enzymes.
Comparison with Similar Compounds
When compared to similar compounds, 10-(5-(1H-Pyrrol-1-yl)pentyl)acridin-9(10H)-one stands out due to its unique combination of acridine and pyrrole moieties. Similar compounds include:
Acridine Orange: A well-known fluorescent dye used in cell biology.
Pyrrole-2-carboxaldehyde: A building block in organic synthesis.
9-Aminoacridine: An antiseptic and a DNA intercalator.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C22H22N2O |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
10-(5-pyrrol-1-ylpentyl)acridin-9-one |
InChI |
InChI=1S/C22H22N2O/c25-22-18-10-2-4-12-20(18)24(21-13-5-3-11-19(21)22)17-7-1-6-14-23-15-8-9-16-23/h2-5,8-13,15-16H,1,6-7,14,17H2 |
InChI Key |
CKSXNEDSZDWPBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCCCCN4C=CC=C4 |
Origin of Product |
United States |
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